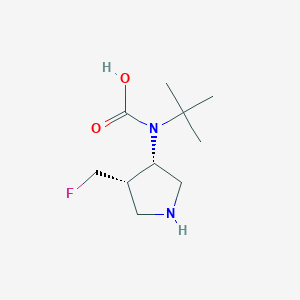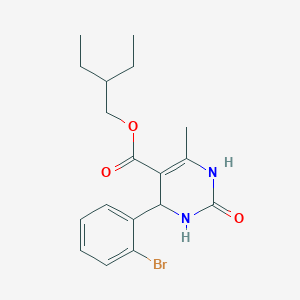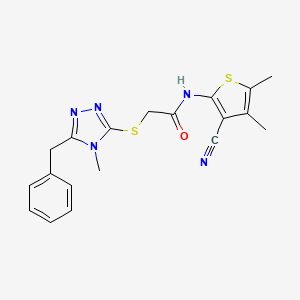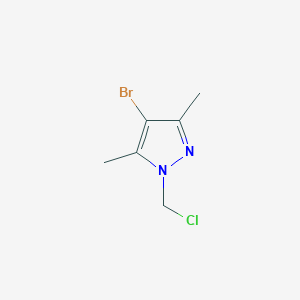
4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylpyrazole.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives might be.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.
Coupling Products: These can include biaryl compounds or other complex structures formed through cross-coupling.
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its structural features, it may be explored as a potential candidate in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens and methyl groups can influence its binding affinity and specificity.
相似化合物的比较
4-Bromo-1-(2-chloroethyl)-1H-pyrazole: Similar in structure but with an ethyl group instead of a methyl group.
3,5-Dimethyl-1H-pyrazole: Lacks the halogen substituents, making it less reactive in certain types of chemical reactions.
Uniqueness: The combination of bromine, chlorine, and methyl groups in 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole provides a unique reactivity profile, making it valuable in synthetic chemistry for the creation of diverse and complex molecules.
属性
CAS 编号 |
51355-84-1 |
|---|---|
分子式 |
C6H8BrClN2 |
分子量 |
223.50 g/mol |
IUPAC 名称 |
4-bromo-1-(chloromethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4-6(7)5(2)10(3-8)9-4/h3H2,1-2H3 |
InChI 键 |
XNBKTIXHTNDFSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCl)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



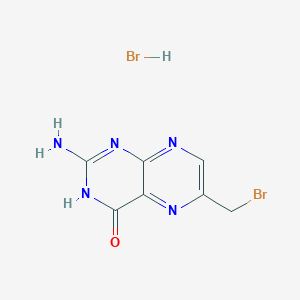
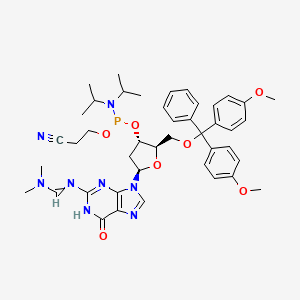
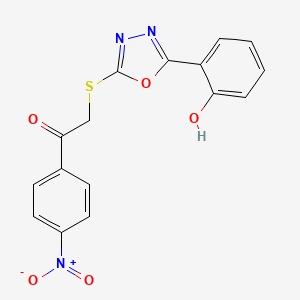
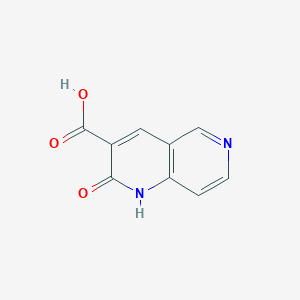
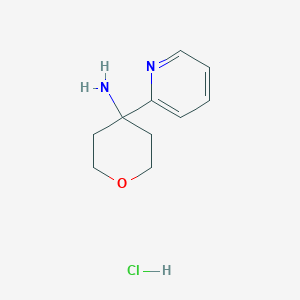
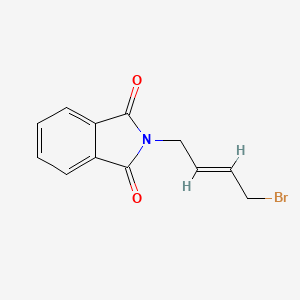
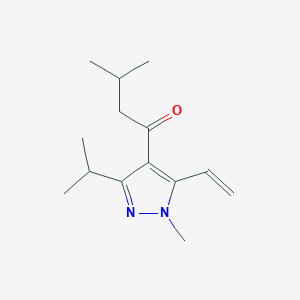
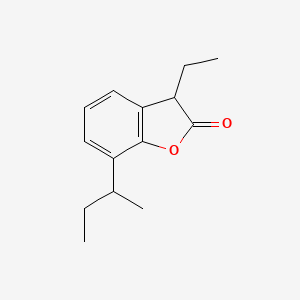

![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
